molecular formula C8H5NO3 B1348322 5-Benzoxazolecarboxaldehyde, 2,3-dihydro-2-oxo- CAS No. 54903-15-0

5-Benzoxazolecarboxaldehyde, 2,3-dihydro-2-oxo-

Cat. No. B1348322
CAS RN: 54903-15-0
M. Wt: 163.13 g/mol
InChI Key: IMJHZVCEOBDHMM-UHFFFAOYSA-N
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Scientific Research Applications

Microwave-assisted Synthesis of Benzoxazoles Derivatives

Microwave-assisted synthesis is highlighted as a significant technique for the efficient and rapid production of benzoxazole derivatives, showcasing its importance in modern chemistry for the creation of diverse compounds. This approach is particularly beneficial for the synthesis of benzoxazoles, offering a faster and more efficient method compared to conventional heating techniques. The review emphasizes the broad range of pharmacological properties exhibited by benzoxazole derivatives, underscoring their significance in pharmaceutical chemistry as well as in other applications such as dyestuffs, polymer industries, agrochemicals, and optical brighteners (Özil & Menteşe, 2020).

Applications in Organic Pollutant Degradation

Enzymatic approaches utilizing redox mediators have shown promise in the degradation of organic pollutants. This method enhances the efficiency of enzymatic degradation, making it a potent tool for the remediation of wastewater from various industries. The review highlights the effectiveness of enzymes like laccases and peroxidases in the presence of redox mediators for breaking down recalcitrant compounds, thereby providing a sustainable solution for wastewater treatment (Husain & Husain, 2007).

Benzoxazole in Drug Discovery

A review on the current developments of benzoxazoles in drug discovery presents an overview of the biological activities of benzoxazole derivatives patented in recent years. These compounds have demonstrated significant potential against various protein targets and diseases, with some progressing to clinical trials. The review discusses the pharmacological and medicinal aspects of benzoxazole derivatives, highlighting their versatility as a pharmacophore and substructure in medicinal compounds (Wong & Yeong, 2021).

Synthetic Utilities of 2-Mercaptobenzazoles

The review on the synthesis of 2-arylthio-benzazoles emphasizes the diverse biological and pharmacological properties of these compounds. It reviews efficient strategies for their synthesis, focusing on the C–S cross-coupling method, which offers advantages such as easily accessible starting materials, satisfactory yields, and broad substrate scope. This synthesis method is highlighted as a useful and attractive approach for constructing various 2-arylthio-benzazoles, underscoring the growing interest in these compounds due to their biological significance (Vessally et al., 2018).

Safety And Hazards

The safety data sheet for a similar compound, 2,3-dihydro-2-oxo-5-Benzoxazolecarboxaldehyde, indicates that it is used for laboratory chemicals and the manufacture of chemical compounds4. However, the specific safety and hazard information for 5-Benzoxazolecarboxaldehyde, 2,3-dihydro-2-oxo- is not readily available from the search results.


properties

IUPAC Name

2-oxo-3H-1,3-benzoxazole-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO3/c10-4-5-1-2-6-7(3-5)12-8(11)9-6/h1-4H,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMJHZVCEOBDHMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C=O)OC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70203405
Record name 5-Benzoxazolecarboxaldehyde, 2,3-dihydro-2-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70203405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Benzoxazolecarboxaldehyde, 2,3-dihydro-2-oxo-

CAS RN

54903-15-0
Record name 2-Oxo-2,3-dihydrobenzoxazole-6-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54903-15-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Benzoxazolecarboxaldehyde, 2,3-dihydro-2-oxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054903150
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Benzoxazolecarboxaldehyde, 2,3-dihydro-2-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70203405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carbonitrile (Intermediate 6, 220 mg; 1.37 mmol) and aluminium/nickel 1:1 alloy (223.6 mg; 2.61 mmol) in 2.25 ml of formic acid and 0.75 ml of water is stirred at 90° C. for 24 hr. The solid is filtered and washed with ethanol. The filtrate is concentrated in vacuo and dried overnight at 45° C. in a vacuum dessicator. The solid obtained (219 mg; 97% yield) is pure enough as to prosecute with the synthesis.
Quantity
220 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
Quantity
0.75 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 6-bromo-3H-benzooxazol-2-one (0.9236 g, 4.31 micromoles) in anhydrous tetrahydrofuran (25 mL) and dimethylformamide (3 mL) under nitrogen was cooled to −78° C. before addition of n-butyllithium (2.5M in hexane) (3.8 mL, 2.2 equiv). After stirring for 10 min at −78° C., 24 mL of sec-butyllithium (1.4 M in cyclohexane, 8 equiv) was added. The reaction was stirred while slowly warming to −40° C. When this temperature was reached, the reaction was quenched by addition of methanol. The reaction mixture was concentrated in vacuo and water was added. The aqueous layer was acidified with 1N HCl (ca. pH 5) and extracted with ethyl acetate (3×50 mL), dried over sodium sulfate, filtered and concentrated to give the product, 0.6402 g (91%). MS (ESI) 164 (MH)+. 1H NMR (400 MHz, DMSO-d6) δ 9.90 (1H, s), 7.79 (1H, d, J=8.0 Hz), 7.74 (1H, s), 7.28 (1H, d, J=8.0 Hz).
Quantity
0.9236 g
Type
reactant
Reaction Step One
Quantity
3.8 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
24 mL
Type
reactant
Reaction Step Two

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